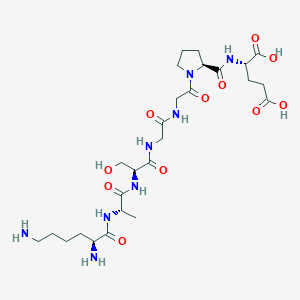
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently produce large quantities of the peptide with high purity. The process includes the deprotection of the peptide, purification using techniques such as high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The oxidation of specific amino acid residues, such as cysteine, can lead to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions may require the use of specific enzymes or chemical reagents to facilitate the exchange of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield the original peptide structure.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and the role of specific amino acid sequences in biological processes.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs and as a component in drug delivery systems.
Industry: The compound can be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can be compared with other similar peptides, such as:
L-Alanyl-L-glutamine: A dipeptide with high water solubility and bioavailability, commonly used in clinical treatments.
L-Glutamyl-L-cysteinyl-glycine:
Eigenschaften
CAS-Nummer |
189889-85-8 |
|---|---|
Molekularformel |
C26H44N8O11 |
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H44N8O11/c1-14(31-23(41)15(28)5-2-3-9-27)22(40)33-17(13-35)24(42)30-11-19(36)29-12-20(37)34-10-4-6-18(34)25(43)32-16(26(44)45)7-8-21(38)39/h14-18,35H,2-13,27-28H2,1H3,(H,29,36)(H,30,42)(H,31,41)(H,32,43)(H,33,40)(H,38,39)(H,44,45)/t14-,15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
IKLIMMKNUSFQDP-ATIWLJMLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
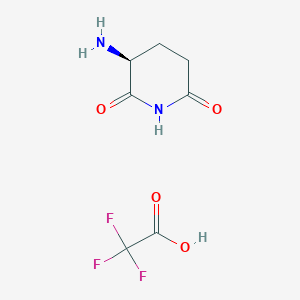
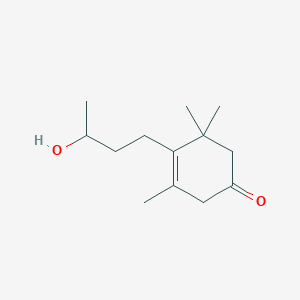
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
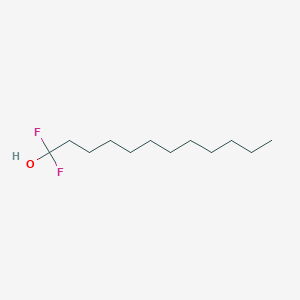
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
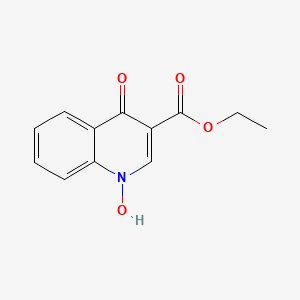
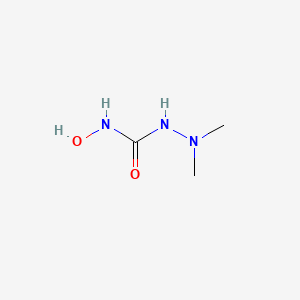
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)

![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
